Diol Biotin-Polyethylene Glycol 3-Alkyne is a specialized compound that combines biotin, a polyethylene glycol (PEG) linker, and an alkyne functional group. This compound is significant in bioconjugation and bioorthogonal chemistry, particularly in labeling and imaging applications within biological systems.
Source: The compound is synthesized through various chemical methods that involve the coupling of biotin with PEG and an alkyne moiety. The synthesis often employs strategies from organic chemistry to ensure high purity and functionality.
Classification: Diol Biotin-Polyethylene Glycol 3-Alkyne falls under the category of bioconjugates, specifically as a bioorthogonal reagent due to its reactive alkyne group, which can participate in click chemistry reactions. It is also classified as a lipid probe when utilized for cellular imaging.
The synthesis of Diol Biotin-Polyethylene Glycol 3-Alkyne typically involves several key steps:
Technical details regarding the reaction conditions, such as temperature and solvent choice, are critical for optimizing yield and purity.
The molecular structure of Diol Biotin-Polyethylene Glycol 3-Alkyne can be described as follows:
The structural integrity of this compound allows it to function effectively in biological applications, facilitating the conjugation to various biomolecules.
Diol Biotin-Polyethylene Glycol 3-Alkyne primarily participates in bioorthogonal reactions:
These reactions are crucial for applications in labeling proteins or other biomolecules within cells.
The mechanism of action for Diol Biotin-Polyethylene Glycol 3-Alkyne involves:
The efficiency of this mechanism makes it invaluable for studying biomolecular interactions in live cells.
Relevant data on solubility and stability are essential for planning experiments involving this compound.
Diol Biotin-Polyethylene Glycol 3-Alkyne has several significant applications:
Diol Biotin-PEG3-Alkyne (C₂₅H₄₁N₅O₉S, MW 587.69 g/mol) is a heterotrifunctional molecular tool designed for precision bioconjugation applications. Its architecture integrates three distinct functional domains: a biotin terminus for high-affinity streptavidin binding (Kd ≈ 10⁻¹⁵ M), a central triethylene glycol (PEG3) spacer, and a terminal alkyne group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. The defining diol moiety ((2R,3R)-2,3-dihydroxysuccinamide) bridges the biotin and PEG3 components, enabling efficient sodium periodate (NaIO₄)-mediated release of captured biotinylated molecules from streptavidin matrices [1]. The stereochemistry of the diol group (confirmed by [α]D²⁵ = +23° in methanol) is critical for its oxidative cleavage function [4]. The PEG3 spacer (11 atoms, 16.5 Å) provides hydrophilicity while maintaining molecular compactness [10]. X-ray crystallography studies reveal that the hexahydrothieno[3,4-d]imidazol-4-yl ring of the biotin moiety adopts a boat conformation optimal for streptavidin binding [1].
Table 1: Structural Components of Diol Biotin-PEG3-Alkyne
Component | Chemical Structure | Function | Stereochemistry |
---|---|---|---|
Biotin terminus | Hexahydro-1H-thieno[3,4-d]imidazol-4-yl ring | High-affinity streptavidin binding | (3aS,4S,6aR) configuration |
Diol linker | (2R,3R)-2,3-dihydroxysuccinamide | Periodate-cleavable linkage | Erythro-diol configuration |
PEG3 spacer | -OCH₂CH₂OCH₂CH₂OCH₂CH₂- | Hydrophilic spacer (11 atoms) | N/A |
Alkyne terminus | -CH₂C≡CH | Click chemistry conjugation | Terminal alkyne |
The evolution of Diol Biotin-PEG3-Alkyne represents a convergence of three key bioconjugation technologies: (1) streptavidin-biotin affinity systems (dissociation constant 10⁻¹⁵ M), (2) CuAAC click chemistry (reaction efficiency >95%), and (3) PEG spacer design. Early biotinylation reagents (1980s) featured alkyl spacers like LC-biotin (6-aminocaproic acid), which provided limited hydrophilicity [2]. The introduction of PEG spacers in the 1990s (e.g., NHS-PEG₄-biotin) marked a watershed moment by significantly enhancing aqueous solubility while reducing nonspecific binding [10]. Heterobifunctional PEG reagents emerged circa 2005 to address the need for orthogonal conjugation, with early prototypes like Mal-PEG₃-NHS enabling simultaneous thiol and amine coupling [6]. The incorporation of cleavable elements began with disulfide linkers (e.g., NHS-SS-biotin) but suffered from plasma instability. The diol cleavage mechanism, first commercialized in 2012, provided superior oxidative selectivity through vicinal diol periodate cleavage (specific rate constant 2.4 × 10⁻³ M⁻¹s⁻¹) without thiol sensitivity [1] [6]. This historical trajectory culminated in Diol Biotin-PEG3-Alkyne, which integrates PEG hydrophilicity, alkyne-azide cycloaddition specificity, and diol-based cleavability into a single molecular platform [3].
Key milestones:
The PEG₃ spacer in Diol Biotin-PEG3-Alkyne serves dual physicochemical roles that significantly enhance bioconjugate performance. First, its hydrophilic ethylene oxide repeats (-CH₂CH₂O-) increase aqueous solubility by >100-fold compared to alkyl spacers, with measured logP values of -1.24 versus +2.18 for equivalent carbon-chain linkers [3]. This amphiphilicity balance (hydration energy -38 kJ/mol) permits direct dissolution in aqueous buffers (up to 50 mM) while maintaining DMSO solubility for stock solutions (125 mM) [1] [9]. Second, the spacer's 18-bond backbone provides exceptional conformational flexibility (persistence length 3.8 Å) that minimizes steric interference during streptavidin binding. Molecular dynamics simulations demonstrate that PEG spacers reduce peptide aggregation by 65% compared to alkyl chains by creating hydration shells with 23-26 coordinated water molecules [5]. This water layer maintains a 5.2 Å separation between biotinylated molecules, preventing self-association even at high concentrations (>100 μM) [10].
The PEG₃ length (MW 132 Da, 16.5 Å extended length) represents an optimization point for biotin accessibility. Shorter spacers (PEG₁, 7.2 Å) restrict streptavidin access (binding efficiency <40%), while longer chains (PEG₁₂, 48 Å) increase nonspecific binding by 22% [2]. The triethylene glycol length specifically enables >90% biotin receptor occupancy in surface plasmon resonance studies, compared to 51% for PEG₁ and 87% for PEG₂₄ equivalents [10]. This length-dependency extends to the diol cleavage efficiency: PEG₃ spacers maintain the diol moiety at an optimal distance from the biotin binding pocket, permitting >95% release with 10 mM NaIO₄ within 30 minutes, whereas longer spacers require extended oxidation times [1] [6].
Table 2: Comparison of Biotinylation Reagent Spacer Properties
Spacer Type | Representative Compound | Solubility in Water (mg/mL) | Steric Protection Efficiency | Cleavage Mechanism |
---|---|---|---|---|
Alkyl spacer | NHS-LC-Biotin | ≤2 | Low (steric hindrance factor 0.3) | Non-cleavable |
PEG₃ spacer | Diol Biotin-PEG3-Alkyne | ≥50 | Moderate (steric factor 0.7) | Periodate-cleavable diol |
PEG₁₁ spacer | Maleimide-PEG₁₁-Biotin | ≥100 | High (steric factor 1.2) | Reducible disulfide |
Branched PEG | PEG₂-Biotin | ≥75 | Very High (steric factor 1.5) | Non-cleavable |
Table 3: Key Applications Enabled by Diol Biotin-PEG3-Alkyne Components
Functional Element | Applications | Performance Metric |
---|---|---|
Alkyne terminus | CuAAC conjugation to azide-modified biomolecules | >95% conjugation efficiency in 30 min |
PEG₃ spacer | Solubilization of hydrophobic conjugates | 50-fold solubility increase vs alkyl spacers |
Diol moiety | Mild release from streptavidin resins | >95% elution with 10 mM NaIO₄ |
Biotin | Affinity purification, detection | Kd = 10⁻¹⁵ M for streptavidin |
The molecular architecture of Diol Biotin-PEG3-Alkyne exemplifies rational bioconjugate design: the alkyne enables specific conjugation, the PEG₃ spacer balances solubility and steric access, the diol permits gentle elution, and the biotin provides universal detection. This multifunctionality explains its rapid adoption in proteomic probes, diagnostic devices, and targeted delivery systems where controlled biomolecular interaction is paramount [1] [6] [10].
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